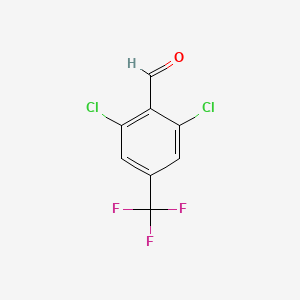

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZGUWRKKZYYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564106 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118754-52-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

Introduction

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is a highly valuable, fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two ortho-chlorine atoms and a para-trifluoromethyl group, imparts significant steric and electronic properties that are highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aldehyde functionality, while the ortho-chlorine atoms provide steric hindrance and additional points for synthetic diversification. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, offering detailed experimental protocols and a discussion of the underlying chemical principles.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The most common and industrially viable methods often commence from readily available starting materials such as substituted toluenes or anilines. This guide will focus on two primary, well-documented routes:

-

Route 1: Synthesis from 4-(Trifluoromethyl)aniline. This multi-step approach involves the sequential chlorination of a commercially available aniline derivative.

-

Route 2: Synthesis from 2,6-Dichlorotoluene. This pathway builds the molecule by first establishing the dichlorinated toluene core, followed by functional group manipulation to introduce the trifluoromethyl and aldehyde moieties.

A thorough understanding of these routes will provide researchers with the necessary knowledge to select the most appropriate method based on starting material availability, scalability, and desired purity.

Route 1: Synthesis from 4-(Trifluoromethyl)aniline

This synthetic strategy leverages the well-established chemistry of aromatic chlorination. The process begins with the readily available 4-(trifluoromethyl)aniline and proceeds through a two-step chlorination process to yield the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline. This intermediate is then converted to the target benzaldehyde.

Logical Workflow for Route 1

Caption: Step-wise synthesis of the target compound from 4-(trifluoromethyl)aniline.

Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline

The initial step involves the direct chlorination of 4-(trifluoromethyl)aniline. The trifluoromethyl group is a meta-director; however, the strongly activating amino group directs chlorination to the ortho positions.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of a Lewis acid (e.g., FeCl₃).

-

Chlorination: Bubble chlorine gas (Cl₂) through the solution at a controlled rate while maintaining the reaction temperature between 20-30°C.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the desired level of dichlorination is achieved.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite to remove excess chlorine. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 2,6-dichloro-4-(trifluoromethyl)aniline.[1]

| Parameter | Value |

| Starting Material | 4-(Trifluoromethyl)aniline |

| Reagents | Chlorine (Cl₂), Toluene, FeCl₃ (catalyst) |

| Product | 2,6-Dichloro-4-(trifluoromethyl)aniline |

| Typical Yield | >90% |

| Purity | >99% (after purification) |

Step 2: Conversion of 2,6-Dichloro-4-(trifluoromethyl)aniline to the Benzaldehyde

The transformation of the aniline to the aldehyde is achieved via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by a copper-catalyzed formylation.[2][3][4][5]

Experimental Protocol:

-

Diazotization: Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice bath.[6]

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5°C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Formylation: In a separate flask, prepare a solution of formaldehyde (HCHO) and a copper(I) salt (e.g., CuCl) in an appropriate solvent.

-

Reaction: Slowly add the cold diazonium salt solution to the formaldehyde-copper solution. Nitrogen gas will be evolved.

-

Work-up and Purification: After the addition is complete and gas evolution has ceased, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The crude product is purified by column chromatography or vacuum distillation.

| Parameter | Value |

| Starting Material | 2,6-Dichloro-4-(trifluoromethyl)aniline |

| Key Intermediate | 2,6-Dichloro-4-(trifluoromethyl)benzenediazonium chloride |

| Reagents | NaNO₂, HCl, HCHO, CuCl |

| Product | This compound |

| Typical Yield | 60-70% |

Route 2: Synthesis from 2,6-Dichlorotoluene

This alternative approach begins with the synthesis of 2,6-dichlorotoluene, followed by the introduction of the trifluoromethyl group and subsequent oxidation of the methyl group to an aldehyde.

Logical Workflow for Route 2

Caption: Multi-step synthesis of the target compound starting from toluene.

Step 1: Synthesis of 2,6-Dichlorotoluene

The synthesis of 2,6-dichlorotoluene can be achieved by the direct chlorination of toluene, although this often leads to a mixture of isomers. A more selective method involves the alkylation of a suitable precursor followed by dealkylation.[7]

Experimental Protocol (Illustrative):

-

Alkylation: React toluene with a bulky alkylating agent (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst to introduce a directing group.

-

Chlorination: Chlorinate the resulting alkylated toluene. The bulky directing group will favor chlorination at the less sterically hindered positions.

-

Dealkylation: Remove the alkyl group under acidic conditions to yield 2,6-dichlorotoluene.[7]

Step 2: Trifluoromethylation and Subsequent Conversion to the Benzaldehyde

This part of the synthesis involves several key transformations:

-

Trifluoromethylation: The introduction of the trifluoromethyl group onto the 2,6-dichlorotoluene ring can be challenging. Modern methods may involve the use of trifluoromethylating agents in the presence of a suitable catalyst.

-

Side-Chain Bromination: The methyl group of 2,6-dichloro-4-(trifluoromethyl)toluene can be selectively brominated using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under photochemical conditions to yield the benzyl bromide.

-

Hydrolysis: The resulting benzyl bromide is then hydrolyzed to the corresponding benzyl alcohol using aqueous base.

-

Oxidation: The final step is the selective oxidation of the benzyl alcohol to the target benzaldehyde. A variety of mild oxidizing agents can be used for this purpose, such as pyridinium chlorochromate (PCC), or more environmentally friendly methods using catalysts like platinum nanoparticles in an oxygen atmosphere.[8][9][10][11]

Experimental Protocol for Oxidation (General):

-

Reaction Setup: Dissolve 2,6-dichloro-4-(trifluoromethyl)benzyl alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane).

-

Oxidation: Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the solution at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Purification: Evaporate the solvent and purify the crude product by column chromatography to obtain this compound.

| Parameter | Value |

| Starting Material | 2,6-Dichloro-4-(trifluoromethyl)benzyl alcohol |

| Reagents | Pyridinium chlorochromate (PCC), Dichloromethane |

| Product | This compound |

| Typical Yield | >85% |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various strategic routes. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. The route starting from 4-(trifluoromethyl)aniline is often favored in industrial settings due to the well-established and high-yielding chlorination and diazotization reactions. The alternative route from 2,6-dichlorotoluene offers a different approach that may be advantageous in certain contexts. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

-

Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

- A process for preparing 2,6-dichloro-4-trifluoromethylaniline. (2011). WIPO Patent Application WO/2011/058576.

-

Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. (2020). Catalysts. Retrieved from [Link]

-

Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved from [Link]

-

A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. (2013). The Journal of Organic Chemistry. Retrieved from [Link]

-

Sandmeyer Reaction. ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. ResearchGate. Retrieved from [Link]

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (2010). US Patent US7777079B2.

- Method for producing 2,6-dichloro-4-trifluoromethylaniline. (2009). Chinese Patent CN100534975C.

-

A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. Retrieved from [Link]

-

Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. (2009). ResearchGate. Retrieved from [Link]

-

Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. dCollection. Retrieved from [Link]

-

Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal. Retrieved from [Link]

-

Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. Retrieved from [Link]

- Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline diazonium salt through continuous heat insulation of micro-channels. (2023). Chinese Patent CN116283651A.

-

Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Patsnap. Retrieved from [Link]

-

1,3-Dichloro-5-(trifluoromethyl)benzene. PubChem. Retrieved from [Link]

Sources

- 1. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. CN116283651A - A method for the continuous adiabatic preparation of 2,6-dichloro-4-trifluoromethylaniline diazonium salt in a microchannel - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 11. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

physicochemical properties of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde: Properties, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic aldehyde of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. Its unique molecular architecture, characterized by a trifluoromethyl group and two chlorine atoms on the benzene ring, imparts distinct electronic properties that govern its reactivity. The potent electron-withdrawing nature of these substituents makes the aldehyde group highly electrophilic, rendering it an excellent substrate for a variety of nucleophilic addition and condensation reactions. This guide provides a comprehensive overview of its physicochemical properties, predicted spectroscopic profile, synthetic utility, and essential safety protocols, serving as a technical resource for scientists leveraging this versatile building block.

Physicochemical and Spectroscopic Profile

The core physical and chemical characteristics of this compound are fundamental to its application in experimental design.

Core Properties

The key quantitative data for this compound are summarized below. It is important to note that while some data are from experimental measurements, others are predicted values based on computational models.

| Property | Value | Source |

| CAS Number | 118754-52-2 | [1] |

| Molecular Formula | C₈H₃Cl₂F₃O | N/A |

| Molecular Weight | 243.01 g/mol | N/A |

| Boiling Point | 110-113 °C (at 11 Torr) | [1] |

| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [1] |

| Appearance | Expected to be a solid or liquid |

Spectroscopic Characterization (An Expert's Perspective)

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. The aldehyde proton (-CHO) should appear as a sharp singlet significantly downfield, typically in the δ 10.0–10.5 ppm range. Due to the symmetrical substitution on the aromatic ring, the two aromatic protons at positions 3 and 5 are chemically equivalent and will appear as a single sharp singlet, likely between δ 7.5–8.0 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift around δ 190 ppm. The aromatic carbons will appear in the δ 125–140 ppm region. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms, a feature seen in related compounds like 4-(trifluoromethyl)benzaldehyde.[3]

-

¹⁹F NMR: The three equivalent fluorine atoms of the trifluoromethyl group will produce a sharp singlet in the ¹⁹F NMR spectrum. Based on data from analogous compounds, its chemical shift is anticipated to be around δ -63 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1700–1715 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde. Additional bands corresponding to C-Cl, C-F, and aromatic C-H and C=C vibrations will also be present.[5][6]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 242, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Key fragmentation pathways would likely involve the loss of the formyl group (-CHO) and chlorine atoms.[7][8]

Chemical Reactivity and Synthetic Utility

The Influence of Substituents

The reactivity of this compound is dictated by the powerful, synergistic electron-withdrawing effects of its substituents.

-

Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawer through both induction and negative hyperconjugation, significantly increasing the partial positive charge on the carbonyl carbon.[9]

-

Chlorine Atoms (-Cl): The two ortho-chlorine atoms also withdraw electron density inductively. Furthermore, they provide steric hindrance around the aldehyde, which can influence the approach of nucleophiles and affect the stereochemical outcome of reactions.

This enhanced electrophilicity makes the compound more reactive in nucleophilic addition reactions than unsubstituted benzaldehyde.[9] This property is highly valuable for constructing complex molecules, particularly in the synthesis of agrochemicals and pharmaceuticals. The aniline derivative, 2,6-dichloro-4-(trifluoromethyl)aniline, is a crucial intermediate for important pesticides like Fipronil.[10][11]

Key Synthetic Application: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[12] The high electrophilicity of this compound makes it an ideal substrate for this transformation.

Experimental Protocol: Synthesis of 2-((2,6-Dichloro-4-(trifluoromethyl)phenyl)methylene)malononitrile

This protocol describes a representative Knoevenagel condensation. The choice of a weak base like piperidine is crucial to avoid side reactions such as the Cannizzaro reaction.

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 2.43 g, 10 mmol) and malononitrile (1.05 eq., 0.70 g, 10.5 mmol) in 20 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. A precipitate of the product may begin to form as the reaction proceeds.

-

Product Isolation: Once the reaction is complete (typically 1-3 hours), cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a crystalline solid.

Caption: Workflow for the Knoevenagel Condensation.

Safety, Handling, and Storage

Hazard Assessment

Based on safety data for structurally related compounds such as 2,6-dichlorobenzaldehyde and other trifluoromethylated aromatics, this compound should be handled as a hazardous substance.[13][14]

-

Skin and Eye Contact: Expected to cause skin irritation and serious eye irritation.[13]

-

Inhalation: May cause respiratory tract irritation.[14]

-

Ingestion: May be harmful if swallowed.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][13]

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.[10]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal. Avoid generating dust.[10][13]

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its distinct physicochemical properties, driven by its halogen and trifluoromethyl substituents, make it a powerful tool for chemists in various fields. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

-

Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.

-

Sigma-Aldrich. 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzaldehyde.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET.

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 2,6-Dichlorobenzaldehyde.

-

ChemicalBook. 2,6-Dichloro-4-trifluoroMethyl-benzaldehyde CAS#: 118754-52-2.

-

Apollo Scientific. (2023). 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde Safety Data Sheet.

-

The Royal Society of Chemistry. Supporting Information for a publication.

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for a publication.

-

The Royal Society of Chemistry. Electronic Supplementary Information for a publication.

-

ChemicalBook. 118754-54-4(2,6-DICHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE) Product Description.

-

ChemicalBook. 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde.

-

Vibrant Pharma Inc. 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde.

-

Sigma-Aldrich. 4-(Trifluoromethyl)benzaldehyde 98%.

-

PubChem. 2,6-Dichloro-4-fluorobenzaldehyde.

-

Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.

-

NIST. Benzaldehyde, 4-(trifluoromethyl)- IR Spectrum.

-

Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

NIST. Benzaldehyde, 4-(trifluoromethyl)- Mass Spectrum.

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethyl)benzaldehyde.

-

AOBChem USA. 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde.

-

PubChem. 4-(Trifluoromethyl)benzaldehyde.

-

Beilstein Journals. (2018). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.

-

Fisher Scientific. 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, 97%, Thermo Scientific.

-

Grokipedia. 4-Trifluoromethylbenzaldehyde.

-

Wikipedia. 4-Trifluoromethylbenzaldehyde.

-

Eureka | Patsnap. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.

-

Benchchem. A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers.

-

Benchchem. Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde.

-

Benchchem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.

-

WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.

-

ChemicalBook. 4-(Trifluoromethyl)benzaldehyde(455-19-6)IR1.

-

PubChem. 2,6-Dichlorobenzaldehyde.

-

Sci-Hub. Reactions of radicals containing fluorine. Part 4.—Reactions of trifluoromethyl radicals with fluoroaldehydes.

-

Tokyo Chemical Industry Co., Ltd. 4-(Trifluoromethyl)benzaldehyde.

-

ChemicalBook. 2,6-DICHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE | 118754-54-4.

Sources

- 1. 2,6-Dichloro-4-trifluoroMethyl-benzaldehyde CAS#: 118754-52-2 [m.chemicalbook.com]

- 2. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 6. 4-(Trifluoromethyl)benzaldehyde(455-19-6) IR Spectrum [m.chemicalbook.com]

- 7. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 8. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gfl.co.in [gfl.co.in]

- 11. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive technical overview of the methodologies and considerations for the crystal structure analysis of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the experimental workflow from synthesis to crystallographic analysis, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of this compound in Drug Discovery

This compound is a highly functionalized aromatic aldehyde of significant interest in the pharmaceutical and agrochemical industries. The strategic placement of its substituents—two chlorine atoms and a trifluoromethyl (CF3) group—imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents.

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to enzymatic degradation and thereby extending the in-vivo half-life of drug candidates.[2] Furthermore, the electron-withdrawing nature of the CF3 group can significantly influence the electronic properties of the benzaldehyde scaffold, enhancing the reactivity of the aldehyde for further synthetic transformations.[3][4] The two chlorine atoms in the ortho positions provide steric hindrance that can influence the conformation of the molecule and its interactions with biological receptors.

A thorough understanding of the three-dimensional structure of this compound at an atomic level is paramount for rational drug design. Crystal structure analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and for understanding structure-activity relationships (SAR).

Synthesis and Physicochemical Properties

A plausible synthetic route to this compound involves the selective chlorination and subsequent formylation of a suitable precursor. The physicochemical properties of related trifluoromethylated benzaldehydes suggest that the target compound is likely a solid at room temperature with a relatively low melting point and is soluble in common organic solvents.[5]

| Property | Predicted Value | Notes |

| Molecular Formula | C8H3Cl2F3O | |

| Molecular Weight | 243.01 g/mol | |

| Appearance | Colorless to light yellow solid | Based on analogous compounds. |

| Melting Point | 45-50 °C | Estimated based on related structures. |

| Boiling Point | > 200 °C | Expected to be high due to molecular weight and polarity. |

| Solubility | Soluble in acetone, dichloromethane, ethyl acetate | Typical for small organic molecules.[6] |

Experimental Workflow for Crystal Structure Analysis

The determination of the crystal structure of this compound follows a well-established experimental pipeline. The following sections detail a robust, self-validating protocol.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Single Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7][8] The purity of the compound is paramount, and it should be purified to >98% before attempting crystallization.[9]

Protocol for Single Crystal Growth by Slow Evaporation:

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof). A suitable solvent is one in which the compound is moderately soluble.[9]

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent or solvent system at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has a small puncture or is loosely fitted to allow for slow evaporation of the solvent over several days to weeks.[7]

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.[10]

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.[11]

X-ray Data Collection

The mounted crystal is subjected to an intense beam of X-rays to generate a diffraction pattern.

Protocol for X-ray Data Collection:

-

Crystal Mounting: A suitable single crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

-

Diffractometer Setup: The crystal is placed on a goniometer head in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms in the crystal lattice.

Workflow for Structure Solution and Refinement:

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm to achieve the best possible fit between the observed and calculated structure factors.

-

Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Caption: Workflow for solving and refining the crystal structure from diffraction data.

Hypothetical Crystal Structure Analysis of this compound

In the absence of a published crystal structure for the title compound, we can predict its likely crystallographic parameters based on the structures of closely related dichlorobenzaldehyde isomers.[12][13][14][15][16]

| Parameter | 2,6-dichlorobenzaldehyde[13] | 2,4-dichlorobenzaldehyde[12] | Predicted for this compound |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic or Orthorhombic |

| Space Group | P21/c | P212121 | P21/c or similar centrosymmetric space group |

| a (Å) | 3.837(1) | 5.867(2) | ~10-15 |

| b (Å) | 13.633(4) | 7.491(3) | ~5-10 |

| c (Å) | 13.117(1) | 15.992(5) | ~15-20 |

| **β (°) ** | 91.230(7) | 90 | ~90-100 |

| Volume (ų) | 686.0 | 702.3(4) | ~900-1100 |

| Z | 4 | 4 | 4 |

| Density (calc, g/cm³) | 1.693 | 1.656 | ~1.75-1.85 |

The introduction of the bulky and electron-withdrawing trifluoromethyl group at the 4-position is expected to significantly influence the crystal packing. The aldehyde group in 2,6-dichlorobenzaldehyde is twisted out of the plane of the benzene ring due to steric hindrance from the ortho-chlorine atoms.[13] A similar conformation is anticipated for the title compound. Intermolecular interactions are likely to be dominated by weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.

Conclusion: From Structure to Function

A detailed crystal structure analysis of this compound provides invaluable insights for drug development professionals. The precise knowledge of its three-dimensional structure, conformational preferences, and intermolecular interactions is essential for designing more potent and selective drug candidates. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this critical structural data, thereby accelerating the drug discovery process.

References

-

Grokipedia. 4-Trifluoromethylbenzaldehyde. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. Available at: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available at: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ResearchGate. (PDF) 2,4-Dichlorobenzaldehyde. Available at: [Link]

-

Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. Available at: [Link]

-

ResearchGate. (PDF) Crystal structure of 2, 6-dichlorobenzaldehyde, C7H4Cl2O. Available at: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available at: [Link]

-

PubChem. 2,4-Dichlorobenzaldehyde. Available at: [Link]

-

PubChem. 2,3-Dichlorobenzaldehyde. Available at: [Link]

-

PubChem. 3,5-Dichlorobenzaldehyde. Available at: [Link]

-

Creative BioMart. X-ray Crystallography. Available at: [Link]

-

University of Rochester. How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

IUCr Journals. How to grow crystals for X-ray crystallography. Available at: [Link]

-

Ningbo Yihui-Chem Co., Ltd. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. How To [chem.rochester.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 35746 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility profile of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde in common lab solvents

An In-depth Technical Guide to Determining the Solubility Profile of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is paramount for successful experimental design, formulation development, and ensuring reliable biological data. This technical guide provides a detailed framework for determining the solubility profile of this compound, a compound of interest in various chemical and pharmaceutical research domains. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips the reader with the foundational principles and robust experimental protocols necessary to generate a comprehensive and reliable solubility profile. The methodologies outlined herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of chemical and pharmaceutical sciences.[1] In the context of drug discovery and development, poor aqueous solubility can lead to a cascade of challenges, including:

-

Unreliable in vitro assay results: Precipitation of the compound in biological media can lead to inaccurate measurements of activity and potency.[2]

-

Poor bioavailability: Low solubility can limit the absorption of an orally administered drug, thereby reducing its therapeutic efficacy.[3]

-

Difficulties in formulation: Developing a suitable delivery system for a poorly soluble compound can be a significant hurdle.[1]

Therefore, a thorough characterization of the solubility of a compound like this compound in a range of common laboratory solvents is an indispensable step in its scientific evaluation.

Predicting the Solubility of this compound: A Structure-Based Approach

The molecular structure of this compound provides valuable clues to its expected solubility behavior. The fundamental principle of "like dissolves like" serves as a primary guide.[4] This principle posits that substances with similar polarities are more likely to be soluble in one another.

The key structural features of this compound and their anticipated influence on solubility are:

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

-

Halogen Substituents (2,6-Dichloro): The two chlorine atoms are electronegative, but their symmetrical placement can reduce the overall molecular dipole moment. Halogenation generally decreases aqueous solubility.[5]

-

Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group, which is expected to decrease solubility in polar solvents like water.

-

Aldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor, potentially contributing to solubility in polar protic solvents. However, the steric hindrance from the adjacent chlorine atoms may impede this interaction.[5]

Based on these features, it is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents. The solubility in organic solvents is expected to correlate with the solvent's polarity.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive solubility profile involves both qualitative and quantitative assessments. The following sections provide detailed protocols for each.

Qualitative Solubility Determination

A qualitative assessment provides a rapid and efficient way to classify the compound's general solubility characteristics. This is often the first step in a solubility screen.

Protocol: Qualitative Solubility Classification

This protocol is adapted from standard organic chemistry laboratory procedures.[6][7]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

A selection of solvents:

-

Water (deionized)

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Procedure:

-

Initial Solvent Screen:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble."

-

-

Acid-Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃.

-

Solubility in 5% HCl suggests the presence of a basic functional group (unlikely for this compound).

-

Solubility in 5% NaOH suggests the presence of an acidic functional group. While the aldehyde proton is not typically acidic, this test is a standard part of the classification.

-

Solubility in 5% NaHCO₃ indicates a strongly acidic functional group.

-

Interpretation:

This series of tests will allow for the classification of this compound into a specific solubility class, providing insights into its acidic or basic nature (or lack thereof) and its general polarity.

Quantitative Solubility Determination

Quantitative methods provide precise measurements of solubility, which are essential for applications in drug development and process chemistry. The two most common types of quantitative solubility assays are thermodynamic and kinetic solubility.[8]

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[1] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9]

Protocol: Shake-Flask Method for Thermodynamic Solubility

Materials:

-

This compound (crystalline solid)

-

Selected solvents

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

-

Syringe filters (e.g., 0.45 µm, chemically compatible with the solvent)

-

Analytical instrumentation for concentration analysis (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of excess solid is crucial to ensure equilibrium is reached.[9]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled incubator for 24-48 hours. This extended incubation time allows the system to reach thermodynamic equilibrium.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of the diluted solution using a validated HPLC-UV or LC-MS method.

-

A standard calibration curve of this compound must be prepared to accurately quantify the solubility.

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when it is rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[2] This method is high-throughput and commonly used in the early stages of drug discovery.[8]

Protocol: Turbidimetric Method for Kinetic Solubility

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Plate reader capable of measuring absorbance or nephelometry

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

-

-

Addition to Aqueous Buffer:

-

Add the DMSO solutions to another 96-well plate containing the aqueous buffer. This will induce precipitation if the compound's solubility is exceeded.

-

-

Turbidity Measurement:

-

Measure the turbidity of the solutions using a plate reader (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[8] The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

-

Workflow for Kinetic Solubility Determination

Caption: Workflow for the turbidimetric kinetic solubility assay.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.

Table 1: Example Solubility Data Table for this compound

| Solvent Class | Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Qualitative Solubility |

| Aqueous | Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 25 | To be determined | To be determined | |

| Alcohols | Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined | |

| Ketones | Acetone | 25 | To be determined | To be determined |

| Esters | Ethyl Acetate | 25 | To be determined | To be determined |

| Halogenated | Dichloromethane | 25 | To be determined | To be determined |

| Hydrocarbons | Hexane | 25 | To be determined | To be determined |

| Aprotic Polar | DMSO | 25 | To be determined | To be determined |

Interpreting this data in the context of the chosen solvents' properties (e.g., polarity index, hydrogen bonding capacity) will provide a deeper understanding of the physicochemical properties of this compound and guide its use in further research and development.

Conclusion

While pre-existing solubility data for this compound is sparse, this technical guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the qualitative and quantitative protocols outlined, researchers can generate a robust solubility profile. This data is fundamental for ensuring the success of subsequent experiments, from in vitro biological assays to formulation and process development. A thorough understanding of a compound's solubility is not merely a preliminary step but a critical foundation for its entire scientific lifecycle.

References

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

PubMed. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. ovid.com [ovid.com]

- 4. chem.ws [chem.ws]

- 5. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electronic Effects of Substituents on 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde in contemporary organic synthesis and medicinal chemistry. The strategic placement of two chlorine atoms ortho to the aldehyde and a trifluoromethyl group in the para position creates a molecule with unique reactivity, governed by a confluence of potent inductive and subtle resonance effects. This document elucidates these electronic interactions, predicts the molecule's spectroscopic characteristics, and provides a detailed experimental protocol for its application in a classic carbon-carbon bond-forming reaction. This guide is intended to serve as an essential resource for researchers leveraging this versatile building block in the design and synthesis of novel chemical entities.

Introduction: A Molecule Designed for Reactivity

This compound is a polysubstituted aromatic aldehyde of significant interest in the fields of drug discovery and materials science. Its utility stems from the profound influence of its substituents on the reactivity of the aldehyde functional group. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for several functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The strategic placement of electron-withdrawing groups at the ortho and para positions renders the carbonyl carbon exceptionally electrophilic, making it a prime substrate for a variety of nucleophilic addition reactions. Understanding the intricate electronic effects at play is paramount for predicting its chemical behavior and designing efficient synthetic routes.

The Cumulative Electronic Influence of Substituents

The reactivity of the aldehyde group in this compound is a direct consequence of the combined electronic effects of the chloro and trifluoromethyl substituents. These effects can be dissected into inductive and resonance contributions, which are quantitatively described by Hammett substituent constants[3][4].

The Trifluoromethyl Group: A Potent Electron Sink

The trifluoromethyl group (-CF3) is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms[5][6]. This effect significantly polarizes the C-F bonds, drawing electron density away from the benzene ring through the sigma bond network. While the -CF3 group at the para position can also exert a weak electron-withdrawing resonance effect (-M), its influence is predominantly inductive[4][7]. The Hammett constant (σp) for a para -CF3 group is approximately +0.54, indicating a strong electron-withdrawing character that deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack on the carbonyl carbon[4].

The Ortho-Dichloro Substituents: Inductive Withdrawal and Steric Hindrance

The two chlorine atoms at the 2 and 6 positions also exert a strong inductive electron-withdrawing effect (-I) due to the electronegativity of chlorine[8][9]. While halogens can theoretically donate electron density through resonance (+M) via their lone pairs, this effect is generally weaker than their inductive withdrawal[8]. For chlorine, the inductive effect dominates, leading to a net withdrawal of electron density from the aromatic ring. The Hammett constant for a single ortho-chloro substituent is approximately +0.20. The cumulative effect of two ortho-chloro substituents will be a significant enhancement of the electrophilicity of the carbonyl carbon.

Furthermore, the presence of two bulky chlorine atoms flanking the aldehyde group introduces significant steric hindrance. This can influence the approach of nucleophiles and may favor the formation of specific stereoisomers in certain reactions.

Synergistic Activation of the Carbonyl Group

The combination of the powerful inductive withdrawal from the para-trifluoromethyl group and the two ortho-chloro substituents creates a highly electron-deficient aromatic ring. This cumulative electron withdrawal strongly polarizes the carbonyl bond of the aldehyde, resulting in a significantly enhanced partial positive charge (δ+) on the carbonyl carbon. This makes this compound an excellent electrophile, primed for reaction with a wide range of nucleophiles.

Caption: Logical flow of electronic effects.

Predicted Spectroscopic Signature

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Rationale |

| ¹H NMR (δ, ppm) | ||

| Aldehyde H | ~10.3 - 10.5 | The strong electron-withdrawing environment will deshield the aldehyde proton, shifting it downfield. |

| Aromatic H | ~7.8 - 8.1 (singlet) | The two equivalent aromatic protons will appear as a singlet, shifted downfield due to the electron-withdrawing substituents. |

| ¹³C NMR (δ, ppm) | ||

| Carbonyl C | ~188 - 191 | The highly electrophilic nature of the carbonyl carbon will result in a significant downfield shift. |

| Aromatic C (C-H) | ~130 - 134 | |

| Aromatic C (C-Cl) | ~135 - 138 | |

| Aromatic C (C-CHO) | ~133 - 136 | |

| Aromatic C (C-CF₃) | ~136 - 139 (q) | The carbon attached to the -CF₃ group will show a quartet due to coupling with the fluorine atoms. |

| CF₃ C | ~122 - 125 (q) | The trifluoromethyl carbon will appear as a quartet with a large coupling constant. |

| ¹⁹F NMR (δ, ppm) | ~ -63 to -64 | The chemical shift is characteristic of a -CF₃ group on a benzene ring. |

| IR (ν, cm⁻¹) | ||

| C=O stretch | ~1710 - 1725 | The electron-withdrawing groups will increase the double bond character of the carbonyl, shifting the stretching frequency to a higher wavenumber compared to unsubstituted benzaldehyde (~1700 cm⁻¹). |

| C-Cl stretch | ~750 - 850 | |

| C-F stretch | ~1100 - 1350 |

Application in Synthesis: A Detailed Experimental Protocol

The enhanced electrophilicity of this compound makes it an ideal substrate for the Wittig reaction, a powerful method for the synthesis of alkenes[5][7][8][10][14]. The following protocol details the synthesis of (E/Z)-1,3-dichloro-5-(2-ethoxy-2-oxoethylidene)-2-(trifluoromethyl)benzene.

Experimental Protocol: Wittig Reaction

Caption: Step-by-step workflow for the Wittig reaction.

Materials:

-

This compound (1.0 eq)

-

(Carbethoxymethylene)triphenylphosphorane (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

25% Diethyl ether in hexanes

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane.

-

Rationale: DCM is a common solvent for Wittig reactions as it is relatively non-polar and unreactive towards the ylide. Anhydrous conditions are preferred to prevent quenching of the ylide.

-

-

Ylide Addition: While stirring the solution at room temperature, add (carbethoxymethylene)triphenylphosphorane portion-wise over 5 minutes.

-

Rationale: Portion-wise addition helps to control any potential exotherm. The stabilized ylide is less reactive than unstabilized ylides, making the reaction manageable at room temperature.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating the completion of the reaction.

-

-

Work-up: Once the reaction is complete, evaporate the dichloromethane under reduced pressure. To the resulting residue, add a solution of 25% diethyl ether in hexanes.

-

Rationale: The triphenylphosphine oxide byproduct is poorly soluble in this solvent mixture and will precipitate out.

-

-

Purification: Filter the mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of the ether/hexanes mixture. Concentrate the filtrate under reduced pressure. Purify the crude product by microscale wet column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Column chromatography separates the desired alkene product from any remaining starting materials or minor byproducts.

-

Conclusion

This compound is a highly activated aromatic aldehyde with significant potential in organic synthesis. The synergistic electron-withdrawing effects of the two ortho-chloro substituents and the para-trifluoromethyl group render the carbonyl carbon exceptionally electrophilic, facilitating a wide range of nucleophilic addition reactions. This guide has provided a detailed analysis of these electronic effects, offered predictions for the molecule's spectroscopic characteristics, and presented a practical experimental protocol for its use in the Wittig reaction. By understanding the fundamental principles governing its reactivity, researchers can effectively harness the synthetic potential of this valuable building block in the development of novel pharmaceuticals and advanced materials.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]

-

O'Connor, T. G., & Ramharrack, B. (n.d.). A Solvent Free Wittig Reaction. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). The electrostatic potential maps of 2–6 from the optimized structures. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Visible-light-induced trifluoromethylation of (hetero)arenes with CF3I. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). -Hammett substituent constants for benzene derivatives. Retrieved January 18, 2026, from [Link]

-

Cozzi, F. (2016). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Molecules, 21(10), 1341. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for: Online NMR monitoring of hazardous reactions in continuous-flow. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved January 18, 2026, from [Link]

-

Girase, P. S., et al. (2022). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry, 38(3). [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved January 18, 2026, from [Link]

-

Wilson, J. J. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Chemical Educator, 12(5), 324-326. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved January 18, 2026, from [Link]

-

Study.com. (n.d.). An electrostatic potential map of (trifluoromethyl) benzene, C6H5CF3, is shown. Would you expect.... Retrieved January 18, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved January 18, 2026, from [Link]

-

YouTube. (2023, May 30). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 18, 2026, from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved January 18, 2026, from [Link]

Sources

- 1. An electrostatic potential map of (trifluoromethyl)benzene, \mathrm{C}{6}.. [askfilo.com]

- 2. youtube.com [youtube.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. sciepub.com [sciepub.com]

fundamental reactivity of the aldehyde group in 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Fundamental Reactivity of the Aldehyde Group in 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

Abstract

This compound is a highly functionalized aromatic aldehyde of significant interest in the synthesis of pharmaceuticals and agrochemicals. The reactivity of its aldehyde group is uniquely modulated by a confluence of potent electronic and steric effects imparted by its substituents. The para-trifluoromethyl group and the two ortho-chloro groups act as strong electron-withdrawing agents, significantly increasing the electrophilicity of the carbonyl carbon. Conversely, the bulky ortho-chloro substituents provide substantial steric hindrance, kinetically shielding the carbonyl from nucleophilic attack. This guide provides an in-depth analysis of this nuanced reactivity, offering field-proven insights into how these competing factors govern the molecule's behavior in key organic transformations. Detailed mechanistic discussions, experimental protocols, and comparative data are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding for strategic synthetic planning.

Structural and Electronic Analysis: A Dichotomy of Activation and Hindrance

The reactivity of an aldehyde is fundamentally dictated by the partial positive charge (δ+) on the carbonyl carbon, making it susceptible to nucleophilic attack. In this compound, this electrophilicity is profoundly influenced by the substituents on the aromatic ring.

Electronic Effects: The benzene ring is decorated with three strongly electron-withdrawing groups (EWGs): two chlorine atoms and a trifluoromethyl group.

-

Trifluoromethyl (-CF3) Group: This is one of the most powerful EWGs used in medicinal chemistry.[1][2] It deactivates the aromatic ring and enhances the electrophilicity of the aldehyde through a strong negative inductive effect (-I).[2][3] Positioned para to the aldehyde, it effectively pulls electron density from the carbonyl carbon, making it significantly more reactive toward nucleophiles than unsubstituted benzaldehyde.[4][5]

-

Chlorine (-Cl) Atoms: As halogens, the chlorine atoms also exhibit a strong -I effect, further withdrawing electron density. While they possess a positive mesomeric effect (+M) due to their lone pairs, the inductive effect is dominant, especially from the ortho position.[6] The cumulative effect of two ortho-chloro groups substantially increases the carbonyl carbon's partial positive charge.

Steric Effects: The two chlorine atoms at the C2 and C6 positions present a significant steric barrier around the aldehyde functionality. This steric congestion can hinder the approach of bulky nucleophiles, slowing down reaction rates compared to less substituted aldehydes.[7][8] This creates a critical interplay where the molecule is electronically activated for nucleophilic attack but sterically hindered. The outcome of a reaction often depends on the size and nature of the incoming nucleophile.

Figure 1: Competing electronic (red) and steric (blue) influences on the aldehyde group of this compound.

Key Reactivity Profiles and Experimental Protocols

The dual nature of this substrate—high electrophilicity and significant steric hindrance—dictates its behavior in common reactions.

Nucleophilic Addition: Reduction to an Alcohol

Nucleophilic addition is the quintessential reaction of aldehydes.[9] The reduction of the aldehyde to a primary alcohol using sodium borohydride (NaBH₄) is a fundamental transformation. Due to the high electrophilicity of the carbonyl carbon, this reaction proceeds readily. NaBH₄ is a relatively small nucleophile (generating H⁻), so steric hindrance from the ortho-chloro groups is less prohibitive than with bulkier reagents.

Causality in Protocol Design:

-

Solvent: Methanol is chosen for its ability to dissolve both the aldehyde and NaBH₄. It also participates in the reaction mechanism by protonating the intermediate alkoxide.

-

Temperature: The reaction is initiated at 0 °C to moderate the initial exothermic reaction and prevent potential side reactions.

-

Quenching: Slow addition of 1 M HCl is crucial to neutralize excess NaBH₄ safely (avoiding vigorous hydrogen evolution) and to protonate the resulting alkoxide to yield the final alcohol product.[4]

Experimental Protocol: Reduction with Sodium Borohydride

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in methanol (20 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 20% ethyl acetate in hexanes) until the starting aldehyde spot is completely consumed (typically 30-60 minutes).

-

Quenching: While maintaining the temperature at 0 °C, slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue addition until gas evolution ceases.

-

Workup: Remove the methanol under reduced pressure. Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude [2,6-dichloro-4-(trifluoromethyl)phenyl]methanol. Purify further by flash column chromatography if necessary.

Reductive Amination

Reductive amination is a cornerstone of drug discovery for synthesizing secondary and tertiary amines. The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ. The high electrophilicity of the aldehyde facilitates the initial condensation with an amine. However, steric hindrance can slow this step, sometimes requiring mild acid catalysis to promote dehydration.

Causality in Protocol Design:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine (iminium) intermediate. Its tolerance for slightly acidic conditions makes it ideal for this one-pot reaction.

-

Acid Catalyst: A catalytic amount of acetic acid is used to protonate the hydroxyl group in the hemiaminal intermediate, facilitating its elimination as water to form the iminium ion, which is the species that gets reduced.

Figure 2: Simplified workflow for reductive amination.

Experimental Protocol: Reductive Amination with Benzylamine

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 20 mL per gram of aldehyde).

-

Amine Addition: Add benzylamine (1.05 eq) followed by glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 30 minutes.

-

Reductant Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.

-

Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amine by flash column chromatography.

Oxidation to a Carboxylic Acid

While aldehydes are prone to over-oxidation, controlled methods can efficiently convert them to carboxylic acids.[10] Given the electron-deficient nature of the substrate, stronger oxidizing conditions may be required compared to electron-rich benzaldehydes. Phase-transfer catalysis is an effective method for this transformation.[11]

Causality in Protocol Design:

-

Oxidant: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent.

-

Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) is used to transport the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase (toluene), where it can react with the aldehyde. This avoids the need for co-solvents and allows the reaction to proceed under milder, heterogeneous conditions.[11]

Experimental Protocol: Phase-Transfer Catalyzed Oxidation

-

Setup: Combine this compound (1.0 eq), toluene (20 mL), and tetrabutylammonium bromide (TBAB, 0.05 eq) in a flask.

-

Oxidant Solution: In a separate beaker, dissolve potassium permanganate (KMnO₄, 2.0 eq) in water (30 mL).

-

Reaction: Add the KMnO₄ solution to the flask and stir the biphasic mixture vigorously at room temperature. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).

-

Monitoring: Monitor the reaction by TLC until the aldehyde is consumed (typically 4-8 hours).

-

Workup: Once complete, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple/brown color disappears.

-

Isolation: Acidify the mixture to pH ~2 with concentrated HCl. Filter the solution to remove MnO₂. Extract the filtrate with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2,6-dichloro-4-(trifluoromethyl)benzoic acid.

Cannizzaro Reaction

Aromatic aldehydes lacking α-hydrogens, such as this one, are susceptible to the Cannizzaro reaction under strongly basic conditions. This is a disproportionation reaction where two molecules of the aldehyde are converted into one molecule of the corresponding primary alcohol and one molecule of the corresponding carboxylic acid. This reaction is generally considered a synthetic limitation rather than a desirable pathway but is a key indicator of the aldehyde's fundamental reactivity.

Expected Reactivity: The strong electron-withdrawing substituents enhance the electrophilicity of the carbonyl, making it highly susceptible to the initial hydroxide attack that initiates the Cannizzaro reaction. Therefore, exposure of this compound to concentrated base (e.g., 50% aq. NaOH) is expected to lead to rapid disproportionation.[12]

Summary and Outlook

The fundamental reactivity of the aldehyde group in this compound is a classic example of competing electronic and steric effects.

| Reaction Class | Expected Reactivity | Key Considerations |

| Nucleophilic Addition | High | Favored by high electrophilicity. Rate is dependent on nucleophile size due to steric hindrance. |

| Reductive Amination | High | Excellent substrate. Rate of iminium formation may be affected by sterics, but is readily reduced. |

| Oxidation | Moderate to High | Readily oxidized, but may require slightly stronger conditions than electron-rich aldehydes. |

| Cannizzaro Reaction | Very High | Highly susceptible due to the lack of α-hydrogens and high electrophilicity. Avoid strong base. |